1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothiazole ring, a chromeno-pyrrole system, and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde, 6-ethyl-2-aminobenzothiazole, and chromeno-pyrrole derivatives. The synthesis may involve:
Condensation Reactions: Combining the aldehyde with the amine to form an imine intermediate.
Cyclization Reactions: Formation of the chromeno-pyrrole ring system through cyclization.
Oxidation and Reduction Reactions: To achieve the desired oxidation state of the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Signal Transduction Pathways: Modulating cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness: this compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H22N2O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O5S/c1-4-15-12-13-18-21(14-15)36-28(29-18)30-23(17-9-7-11-20(33-2)25(17)34-3)22-24(31)16-8-5-6-10-19(16)35-26(22)27(30)32/h5-14,23H,4H2,1-3H3 |
InChI Key |
OLLSDYKHQYVIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=C(C(=CC=C6)OC)OC |
Origin of Product |
United States |
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